molecular formula C14H11F6NO4 B2619857 N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-00-9

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No. B2619857
CAS RN: 338395-00-9
M. Wt: 371.235
InChI Key: YEZRQGJIPFVUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, commonly known as PTB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTB is a white powder that is soluble in organic solvents and is synthesized through a multistep process that involves the reaction of several chemicals.

Mechanism of Action

The mechanism of action of PTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. PTB has also been found to inhibit the production of certain proteins that are involved in the inflammatory response.
Biochemical and Physiological Effects
PTB has been found to have several biochemical and physiological effects. Studies have shown that PTB can induce apoptosis, or programmed cell death, in cancer cells. PTB has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. Additionally, PTB has been found to reduce the production of certain pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using PTB in lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, PTB has been found to be stable in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using PTB is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on PTB. One area of interest is the development of PTB-based anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of PTB and how it interacts with cancer cells. Finally, research is needed to determine the safety and efficacy of PTB in humans, which is necessary for its eventual use in clinical settings.
Conclusion
In conclusion, PTB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTB has been found to have potential as an anticancer and anti-inflammatory agent, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of PTB involves the reaction of 2,5-dibromo-3,4-difluorobenzoic acid with propargyl alcohol, followed by the reaction of the resulting product with 2,2,2-trifluoroethanol. The final product is obtained through the reaction of the intermediate product with 2,2,2-trifluoroethylamine in the presence of a catalyst.

Scientific Research Applications

PTB has been found to have potential pharmacological properties, particularly in the field of cancer research. Studies have shown that PTB has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, PTB has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-prop-2-ynoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h1,3-4,6H,5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRQGJIPFVUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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